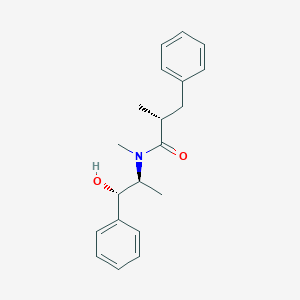

(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide

Vue d'ensemble

Description

(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide is a chiral compound that belongs to the class of pseudoephedrine derivatives. It is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide typically involves the following steps:

Starting Materials: The synthesis begins with pseudoephedrine and ®-2-methylhydrocinnamic acid.

Amidation Reaction: The key step involves the formation of an amide bond between pseudoephedrine and ®-2-methylhydrocinnamic acid. This is usually achieved through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide in high purity.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide may involve:

Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to scale up the amidation reaction.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.

High-Throughput Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) for efficient separation and purification of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-substituted amides.

Applications De Recherche Scientifique

Pharmacological Properties

Sympathomimetic Activity

(1S,2S)-Pseudoephedrine acts on α-adrenergic and β2-adrenergic receptors. Its mechanism involves vasoconstriction and bronchodilation, which help alleviate nasal congestion and improve respiratory function. This dual action makes it effective in treating conditions such as allergic rhinitis and sinusitis .

Nasal Decongestant

The primary application of pseudoephedrine is as a nasal decongestant. It reduces tissue hyperemia and edema in the nasal mucosa, leading to decreased mucus production and improved airflow through the nasal passages . The compound is often included in combination therapies for enhanced efficacy.

Synthesis and Derivatives

Chiral Auxillary in Asymmetric Synthesis

(1S,2S)-Pseudoephedrine can serve as a chiral auxiliary in the asymmetric synthesis of various organic compounds. It facilitates the enantioselective addition of nucleophiles to carbonyl compounds, resulting in higher yields of desired enantiomers . This property is particularly valuable in pharmaceutical chemistry where the chirality of compounds can significantly affect their biological activity.

Formation of Oxazolidine Derivatives

The compound can condense with N,N-diisopropyl-2-formyl-1-naphthamide to form oxazolidine derivatives. This transformation highlights its utility in synthesizing complex molecular structures that may exhibit unique pharmacological properties .

Therapeutic Uses

Respiratory Disorders

Beyond its common use as a decongestant, (1S,2S)-Pseudoephedrine has been investigated for its potential in treating other respiratory conditions such as asthma and bronchitis due to its bronchodilatory effects .

Adjunct Therapy for Analgesics

In combination with analgesics like ibuprofen and antihistamines, pseudoephedrine enhances the overall therapeutic effect in treating symptoms associated with colds and allergies. Clinical studies have shown that combinations including pseudoephedrine can improve patient outcomes compared to monotherapy .

Case Studies

Safety and Side Effects

While (1S,2S)-Pseudoephedrine is generally well-tolerated, it can cause side effects such as insomnia, hypertension, and urinary retention at higher doses . Monitoring for these adverse effects is essential during treatment.

Mécanisme D'action

The mechanism of action of (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound’s stereochemistry allows it to fit into the receptor binding sites, modulating their activity. This interaction can lead to various physiological effects, including vasoconstriction and bronchodilation, which are characteristic of adrenergic agonists.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pseudoephedrine: A common decongestant with similar adrenergic activity.

Ephedrine: Another adrenergic agonist with a slightly different structure and pharmacological profile.

Phenylephrine: A selective α1-adrenergic receptor agonist used as a decongestant and vasopressor.

Uniqueness

(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to act as a chiral auxiliary in asymmetric synthesis further distinguishes it from other related compounds.

Activité Biologique

(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide is a chiral compound derived from pseudoephedrine, notable for its unique stereochemistry which influences its biological activity. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential therapeutic applications and functionality as an intermediate in the synthesis of various bioactive molecules.

The synthesis of this compound typically involves an amidation reaction between pseudoephedrine and (R)-2-methylhydrocinnamic acid. This process employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resulting product is purified through recrystallization or column chromatography to achieve high purity.

The biological activity of this compound primarily involves its interaction with adrenergic receptors. Pseudoephedrine, the parent compound, acts as a sympathomimetic agent, inducing the release of norepinephrine. It exerts vasoconstriction through α-adrenergic receptor activation and bronchodilation via β2-adrenergic receptor activation . The specific stereochemistry of this compound enhances its affinity for these receptors compared to its racemic counterparts.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Adrenergic Activity : The compound shows a selective action on α- and β-adrenergic receptors, promoting vasoconstriction and bronchodilation, respectively. Its efficacy as a decongestant is attributed to these mechanisms.

- Chiral Auxiliary Role : In synthetic organic chemistry, it serves as a chiral auxiliary that aids in the production of enantiomerically pure compounds. This property has implications for developing pharmaceuticals with specific desired effects.

Case Studies

Several studies have explored the pharmacokinetics and efficacy of pseudoephedrine derivatives:

- Pharmacokinetic Evaluation : A study comparing Nexafed® (using Impede™ technology) with Sudafed® demonstrated that while both formulations are effective, Nexafed® exhibited lower yields in methamphetamine extraction processes, highlighting the importance of formulation in therapeutic effectiveness .

- Comparative Analysis : Research comparing various sympathomimetic agents indicated that pseudoephedrine derivatives like this compound have a more favorable profile regarding receptor selectivity and safety compared to other compounds such as ephedrine and phenylephrine .

Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Selectivity |

|---|---|---|

| (1S,2S)-Pseudoephedrine | Sympathomimetic; releases norepinephrine | High for norepinephrine |

| Ephedrine | Direct/indirect adrenergic agonist | Broader receptor activity |

| Phenylephrine | Selective α1-adrenergic agonist | Primarily α1-selective |

The table highlights how this compound stands out due to its specific action on adrenergic receptors while minimizing side effects associated with broader receptor activity.

Propriétés

IUPAC Name |

(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,2-dimethyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-15(14-17-10-6-4-7-11-17)20(23)21(3)16(2)19(22)18-12-8-5-9-13-18/h4-13,15-16,19,22H,14H2,1-3H3/t15-,16+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSOZNKAYZZSLZ-JTDSTZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(=O)N(C)C(C)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](C)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446599 | |

| Record name | (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159345-06-9 | |

| Record name | (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.